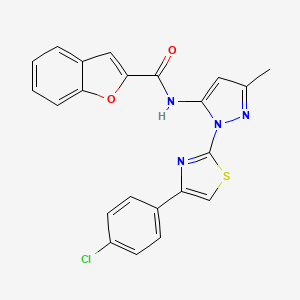![molecular formula C16H18N4OS B3201962 N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1020490-02-1](/img/structure/B3201962.png)
N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide
Overview
Description
N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide is an intriguing compound in the realm of organic chemistry. This compound, characterized by its complex molecular structure, has garnered significant attention due to its potential applications in various scientific fields. Its unique molecular arrangement confers distinct chemical properties, making it a subject of extensive research.
Mechanism of Action
Target of Action
The compound, also known as 1-methyl-N-[3-methyl-6-(propan-2-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1H-pyrazole-3-carboxamide, primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thromboxane, and prostacyclin
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, thromboxane, and prostacyclin, which are involved in inflammation and pain signaling . By inhibiting the COX enzymes, the compound reduces the production of these signaling molecules, thereby potentially reducing inflammation and pain .
Result of Action
The primary result of the compound’s action is the reduction of inflammation . By inhibiting the COX enzymes and reducing the production of prostaglandins, thromboxane, and prostacyclin, the compound can potentially reduce inflammation and pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide typically involves a multi-step process The initial step often includes the preparation of 6-isopropyl-3-methylbenzo[d]thiazole through the condensation of appropriate precursors under acidic or basic conditions This intermediate is then reacted with hydrazine derivatives to form the corresponding pyrazole structure
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. These often involve continuous flow chemistry techniques to enhance reaction efficiency and yield. Key industrial considerations include the purity of starting materials, reaction kinetics, and the effective management of by-products.
Chemical Reactions Analysis
Types of Reactions
N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide undergoes a variety of chemical reactions:
Oxidation: The thiazole and pyrazole rings can be selectively oxidized using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction of the compound typically targets the nitro groups when present, using reagents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitutions are common, particularly at positions adjacent to heteroatoms.
Common Reagents and Conditions
Common reagents include strong acids (e.g., sulfuric acid), bases (e.g., potassium carbonate), and solvents such as dimethylformamide (DMF) and dichloromethane (DCM). Reaction conditions vary widely but often include controlled temperatures (0-100°C) and inert atmospheres (e.g., nitrogen or argon).
Major Products
The major products from these reactions include substituted derivatives of the original compound, often with modifications at the thiazole or pyrazole rings. These products may exhibit enhanced or altered biological activity.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse modifications, making it valuable in the development of new materials and catalysts.
Biology
In biology, it serves as a probe for studying cellular processes. Its interactions with biological macromolecules provide insights into enzyme functions and signal transduction pathways.
Medicine
Medically, N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide is explored for its potential therapeutic effects. Research indicates its promise in treating certain diseases due to its ability to modulate specific biological targets.
Industry
Industrially, this compound is used in the manufacture of advanced polymers and specialty chemicals. Its properties contribute to the development of materials with enhanced performance characteristics.
Comparison with Similar Compounds
Similar Compounds
Other compounds in the same category include:
6-isopropyl-3-methylbenzo[d]thiazole
1-methyl-1H-pyrazole-3-carboxamide
Benzothiazole derivatives
Pyrazole derivatives
Highlighting Uniqueness
What sets N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide apart is its combined structural features of both benzo[d]thiazole and pyrazole rings, which confer unique reactivity and biological activity
This compound is an exciting subject for ongoing research, offering numerous possibilities in scientific discovery and technological advancement.
Properties
IUPAC Name |
1-methyl-N-(3-methyl-6-propan-2-yl-1,3-benzothiazol-2-ylidene)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-10(2)11-5-6-13-14(9-11)22-16(20(13)4)17-15(21)12-7-8-19(3)18-12/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRHQNRVXGAFLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N(C(=NC(=O)C3=NN(C=C3)C)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B3201919.png)


![N-(6-ethylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B3201933.png)

![N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B3201948.png)
![(Z)-1-methyl-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B3201955.png)
![3-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B3201966.png)
![3-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B3201969.png)
